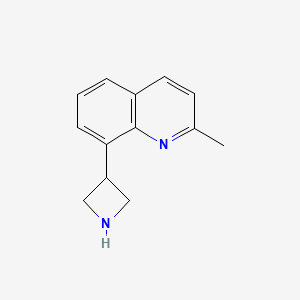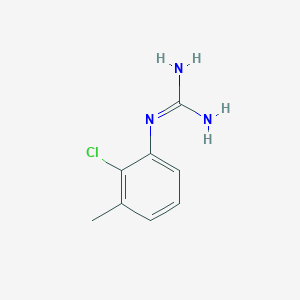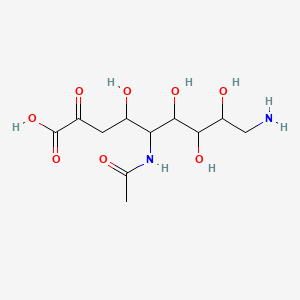
8-(3-Azetidinyl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Azetidinyl)-2-methylquinoline is a heterocyclic compound that features a quinoline core substituted with an azetidinyl group at the 8-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Azetidinyl)-2-methylquinoline typically involves the following steps:
-
Formation of the Azetidinyl Intermediate: : The azetidinyl group can be introduced through the reaction of a suitable azetidinone precursor with appropriate reagents. For example, N-Boc-3-azetidinone can be used as a starting material, which undergoes a Horner-Wadsworth-Emmons reaction followed by rhodium(I)-catalyzed conjugate addition of arylboronic acids .
-
Quinoline Core Construction: : The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
-
Coupling of Azetidinyl and Quinoline Units: : The final step involves coupling the azetidinyl intermediate with the quinoline core. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Azetidinyl)-2-methylquinoline undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups .
-
Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the quinoline or azetidinyl rings .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
8-(3-Azetidinyl)-2-methylquinoline has several scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as a neuroprotective agent, showing activity against acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer’s disease treatment .
-
Biology: : It is used in studies related to neurodegenerative diseases, such as Parkinson’s and Alzheimer’s, due to its ability to reduce oxidative stress and caspase activity .
-
Materials Science: : The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or photophysical properties .
-
Industry: : It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 8-(3-Azetidinyl)-2-methylquinoline involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine, which is crucial for neurotransmission.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and inhibiting caspase activity, which are involved in neuronal cell death.
Comparación Con Compuestos Similares
Similar Compounds
3-Azetidinyl acetate: Another azetidinyl derivative with different functional groups and applications.
1,8-Naphthalimide Derivatives: Compounds with a similar quinoline core but different substituents, used in organic light-emitting diodes (OLEDs).
Uniqueness
8-(3-Azetidinyl)-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of azetidinyl and quinoline moieties makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
8-(azetidin-3-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2/c1-9-5-6-10-3-2-4-12(13(10)15-9)11-7-14-8-11/h2-6,11,14H,7-8H2,1H3 |
Clave InChI |
QNOIJTVVUBQYBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2C3CNC3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)







![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)


